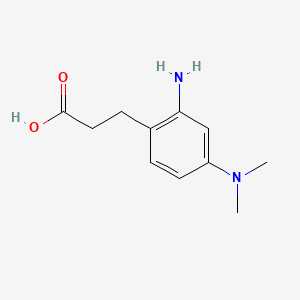
(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate is a complex organic compound with significant biochemical and industrial applications. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of D-mannose as a starting material, which undergoes a series of reactions including oxidation, reduction, and amination to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods to ensure high stereoselectivity and yield. Enzymes such as transaminases and dehydrogenases are used to catalyze the key steps in the synthesis, providing an efficient and environmentally friendly approach to large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form polyols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products Formed
Major products from these reactions include various sugar derivatives, amino sugars, and polyhydroxy compounds, which have applications in pharmaceuticals and biotechnology .
Scientific Research Applications
(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of glycoproteins and glycolipids, which are essential for cell signaling and recognition.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders and as a precursor for drug development.
Industry: The compound is used in the production of biodegradable polymers and as a stabilizer in various formulations .
Mechanism of Action
The mechanism of action of (2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in carbohydrate metabolism, such as glycosyltransferases and glycosidases.
Pathways Involved: It participates in the biosynthesis of glycoproteins and glycolipids, influencing cellular processes like signal transduction and immune response
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S,5R)-2-(2-hydroxypropyl)oxane-3,4,5-triol: Known for its anti-aging properties and use in skincare products.
Quercetin 3-D-galactoside: A flavonoid glycoside with antioxidant properties.
Uniqueness
(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C12H26N2O14S-2 |
|---|---|
Molecular Weight |
454.41 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate |
InChI |
InChI=1S/2C6H13NO5.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/p-2/t2*3-,4-,5-,6-;/m11./s1 |
InChI Key |
WLNBMPZUVDTASE-YXTXVXLGSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@@H](C=O)N)O)O)O)O.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



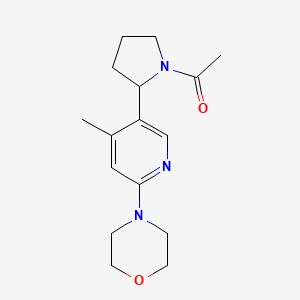
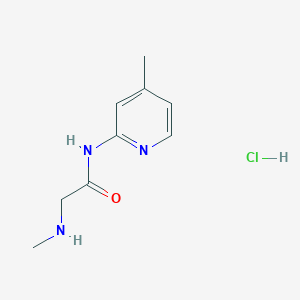
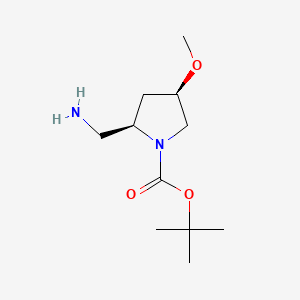

![[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B11820683.png)

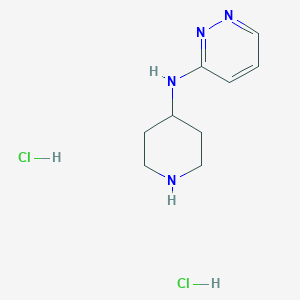


![2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B11820711.png)


